Ethyl dotriacontanoate

Description

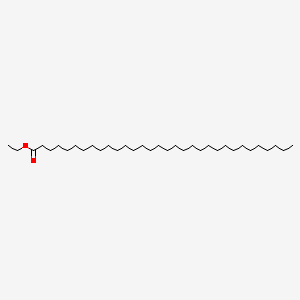

Ethyl dotriacontanoate (IUPAC name: this compound; synonyms: 2-(4-hydroxyphenyl)-ethyl dotriacontanoate) is a long-chain fatty acid ester belonging to the lipid-like molecular class (). It is derived from dotriacontanoic acid (C32H64O2) esterified with an ethyl alcohol group. The compound has been isolated from Syringa komarowii, a plant species in the Oleaceae family, where it exists as a phenylethanol ester derivative ().

Properties

CAS No. |

29030-82-8 |

|---|---|

Molecular Formula |

C34H68O2 |

Molecular Weight |

508.9 g/mol |

IUPAC Name |

ethyl dotriacontanoate |

InChI |

InChI=1S/C34H68O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34(35)36-4-2/h3-33H2,1-2H3 |

InChI Key |

IWELHCMIKMQCSY-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OCC |

Other CAS No. |

29030-82-8 |

Synonyms |

dotriacontanoic acid ethyl ester ethyl dotriacontanoate |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Characteristics:

- Molecular Formula : C34H68O2 (inferred from structural analogs; ).

- Molecular Weight : Reported values vary between 497.36 g/mol (CAS 29030-82-8, ) and 545.10 g/mol (), highlighting discrepancies in literature.

- Natural Occurrence : Found in the whole plant of Syringa komarowii as a secondary metabolite ().

- Applications : Used as a reference standard in food analysis and phytochemical research ().

Comparison with Similar Compounds

Ethyl dotriacontanoate shares structural and functional similarities with other fatty acid esters. Below is a detailed comparison with mthis compound, shorter-chain ethyl esters, and related compounds.

Structural Analogs: Methyl, Propyl, and Butyl Esters

Key Observations :

- This compound’s ethyl group confers marginally higher molecular weight compared to mthis compound, though conflicting data exist ().

- Mthis compound is primarily synthetic, with documented safety protocols to avoid inhalation and skin contact ().

Shorter-Chain Ethyl Esters

Key Observations :

- This compound’s extended alkyl chain (C32) results in significantly higher molecular weight compared to ethyl decanoate (C10) and laurate (C12).

- Shorter-chain esters are more volatile and water-soluble, making them suitable for food and cosmetic industries, whereas this compound’s lipophilicity favors applications in specialty chemicals and natural product research ().

Research and Industrial Relevance

- Natural Product Chemistry: this compound’s isolation from Syringa komarowii underscores its role in plant defense mechanisms or signaling ().

- Analytical Standards: High-purity this compound is critical for calibrating lipid analysis in food and pharmaceutical industries ().

- Material Science: Long-chain esters like this compound may serve as precursors for waxes or surfactants due to their stability and hydrophobicity.

Q & A

Q. How can computational modeling enhance understanding of this compound’s physicochemical properties?

- Methodological Answer : Use density functional theory (DFT) to predict vibrational spectra and compare with experimental FTIR data. Molecular dynamics (MD) simulations can model solubility behavior in lipid bilayers. Validate predictions with experimental benchmarks (e.g., partition coefficients) and publish raw data in repositories like Zenodo for reproducibility .

Data Management and Reproducibility

- Key Tables to Include :

- Table 1 : Comparative analysis of synthesis yields under varying conditions (catalyst, temperature, solvent).

- Table 2 : Solubility parameters of this compound in common solvents at 25°C.

- Table 3 : Thermal degradation kinetics derived from TGA/DSC data.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.